molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0

Diclofenac-13C6 sodium salt

Cat. No.: B602460
CAS No.: 1261393-73-0
M. Wt: 324.09
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Description

Diclofenac-13C6 sodium salt (CAS 1261393-73-0) is a stable isotope-labeled analog of diclofenac sodium, a potent nonsteroidal anti-inflammatory drug (NSAID) and non-selective cyclooxygenase (COX) inhibitor . This compound is chemically designated as Sodium 2-(2-((2,6-dichlorophenyl)amino)phenyl-1,2,3,4,5,6-13C6)acetate, where six carbon-13 atoms are incorporated into the acetophenyl ring, resulting in a molecular weight of 324.09 g/mol . The isotopic labeling does not alter the biochemical properties or mechanism of action of the parent compound but provides a distinct mass signature essential for advanced analytical techniques . This product serves as a critical internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of unlabeled diclofenac in complex biological and environmental samples . Its primary research applications include pharmacokinetic and metabolic studies, where it is used to trace the metabolism and bioavailability of diclofenac, which is primarily mediated by CYP2C9 . Furthermore, it is indispensable for environmental monitoring, facilitating the detection and quantification of trace levels of diclofenac in aquatic systems via Liquid Chromatography-Mass Spectrometry (LC-MS) methods, thereby supporting ecological risk assessments . This compound is supplied with detailed characterization data and is intended for Analytical Method Development (AMV), validation, and Quality Control (QC) applications, including support for Abbreviated New Drug Applications (ANDAs) . The product is offered with high isotopic enrichment (98% atom 13C) and purity (≥95% by HPLC) . This chemical is for Research Use Only and is strictly not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

1261393-73-0

Molecular Formula

C8[13C]6H10Cl2NNaO2

Molecular Weight

324.09

Purity

95% by HPLC; 98% atom 13C

Related CAS

15307-86-5 (unlabelled)

Synonyms

[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt

tag

Diclofenac

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac-13C6 sodium salt involves the isotopic labeling of the acetophenyl ring of diclofenac with carbon-13. The process typically starts with the preparation of [2-(2,6-dichlorophenylamino)phenyl]acetic acid, which is then isotopically labeled using carbon-13. The labeled compound is subsequently converted to its sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s quality .

Chemical Reactions Analysis

Types of Reactions: Diclofenac-13C6 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Research

1. Mechanistic Studies

Diclofenac-13C6 sodium salt is primarily utilized in pharmacological research to study the mechanisms of action of nonsteroidal anti-inflammatory drugs. It acts as a non-selective inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, mediators of inflammation and pain . Researchers use this compound to investigate:

  • Inhibition Kinetics : The rate at which this compound inhibits COX enzymes can be quantified using labeled compounds, allowing for detailed kinetic studies.
  • Biochemical Pathways : Its effects on various signaling pathways, including the nitric oxide-cyclic GMP-potassium channel pathway, can be explored to understand its broader pharmacological impact.

2. Metabolic Studies

The isotopic labeling of this compound enables researchers to trace its metabolic pathways in vivo and in vitro. This application is crucial for understanding:

  • Bioavailability : Studies demonstrate that this compound has high oral bioavailability, similar to that of standard diclofenac.
  • Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit biological activity. Understanding these pathways is essential for evaluating the drug's efficacy and safety .

Environmental Monitoring

1. Detection in Aquatic Systems

This compound is also used in environmental science to monitor the presence of diclofenac in water systems. The isotopically labeled compound serves as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS), facilitating the detection and quantification of diclofenac levels in aquatic environments . This application is vital for assessing:

  • Environmental Impact : Monitoring diclofenac levels helps evaluate its ecological effects, particularly on aquatic organisms.
  • Regulatory Compliance : Accurate detection methods are essential for compliance with environmental regulations regarding pharmaceutical contaminants.

Case Studies

1. In Vivo Biocompatibility

A study evaluated the biocompatibility of diclofenac-loaded micro-vesicles coated with chitosan using this compound as a tracer. In vivo tests conducted on rats showed no significant adverse effects on hematological or biochemical profiles compared to control groups, indicating that these formulations could serve as effective drug delivery systems.

2. Dosage Effects in Animal Models

Research involving varying dosages of this compound in animal models revealed that therapeutic doses effectively alleviate inflammation without severe adverse effects. However, higher doses were associated with toxicity concerns such as gastrointestinal irritation and renal impairment .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmacological ResearchMechanistic studies on COX inhibition and signaling pathwaysInhibition kinetics and biochemical pathway analysis
Metabolic StudiesTracing metabolic pathways and bioavailabilityHigh oral bioavailability; hepatic metabolism insights
Environmental MonitoringDetection of diclofenac in aquatic systems using LC-MSAssessment of ecological impact; regulatory compliance

Mechanism of Action

Diclofenac-13C6 sodium salt, like its non-labeled counterpart, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound’s isotopic labeling does not alter its mechanism of action but allows for detailed tracking and analysis in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diclofenac Sodium (Non-Isotopic)

  • Chemical Structure: The non-isotopic counterpart, diclofenac sodium (C₁₄H₁₀Cl₂NNaO₂), shares the same pharmacophore but lacks ¹³C labeling.
  • Solubility: Solubility in water for diclofenac sodium salts varies depending on counterion and hydration state. For example, diclofenac sodium heminonahydrate (C₁₄H₁₀Cl₂NNaO₂·½H₂O) has a molecular weight of 405.16 g/mol and demonstrates solubility in polar solvents like DMSO, ethanol, and water .
  • Analytical Utility: Unlike the isotopically labeled version, non-isotopic diclofenac sodium cannot serve as an internal standard due to indistinguishable mass spectrometry signals in unlabeled samples .
  • Safety : Both compounds share acute oral toxicity (GHS H301), necessitating similar handling precautions .

Other Diclofenac Salts (Potassium, Ethylhydroxyethylamine)

  • Preparation and Stability : Diclofenac salts with aliphatic amines (e.g., ethylhydroxyethylamine) are synthesized via neutralization of diclofenac acid with bases. However, these salts exhibit variable stability; some degrade under humid conditions, forming hydrates or reverting to free acid . Sodium salts, including Diclofenac-13C6, are generally more stable due to strong ionic interactions.
  • Release Profiles : Lipid microsphere formulations of diclofenac salts show release rates dependent on counterion hydrophobicity. Sodium salts release faster than hydrophobic amine salts (e.g., diclofenac diethylamine) .

Isotope-Labeled Analogs (Diclofenac-d4)

  • Isotopic Substitution : Diclofenac-d4 contains deuterium (²H) at four positions, whereas Diclofenac-13C6 uses ¹³C isotopes. The mass shift for ¹³C-labeled compounds (+6 Da) is smaller than for deuterated analogs (+4 Da), which may affect mass spectrometry resolution in multiplexed assays .
  • In contrast, deuterated analogs like Diclofenac-d4 (CAS 153466-65-0) are priced higher ($140/mg) and are less commonly used in environmental studies compared to ¹³C-labeled versions .

Analytical Performance and Methodological Considerations

Diclofenac-13C6 sodium salt is integral to advanced analytical workflows:

  • LC-MS/MS Quantification : In wastewater analysis, this compound is spiked into samples as an internal standard prior to extraction. It corrects for losses during sample preparation and matrix effects, achieving precision (RSD <10%) in diclofenac quantification .
  • Normalization Efficacy: Normalization using Diclofenac-13C6 alone ("D" method) sometimes underperforms compared to multi-internal standard approaches, particularly in heterogeneous matrices where co-eluting interferences vary .

Stability and Handling

  • Storage: this compound requires storage at +4°C to prevent degradation, whereas non-isotopic diclofenac sodium is stable at room temperature .
  • Hydration State: The compound may exist in hydrated forms (e.g., heminonahydrate), affecting solubility and crystallinity. This contrasts with anhydrous diclofenac sodium salts, which have higher solubility in organic solvents .

Biological Activity

Diclofenac-13C6 sodium salt is a labeled analogue of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound has gained attention in pharmacological research due to its unique isotopic labeling, which facilitates detailed studies of its biological activity and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, cellular effects, and applications in scientific research.

Target Enzymes:
this compound primarily inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain signaling.

Mode of Action:
As a non-selective COX inhibitor, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. It also influences other biochemical pathways, including the nitric oxide-cyclic GMP-potassium channel pathway, further contributing to its analgesic effects.

Pharmacokinetics

Absorption and Distribution:
this compound is rapidly absorbed when administered orally. Studies indicate that its pharmacokinetics are similar to those of standard diclofenac, with high bioavailability and a rapid onset of action. The compound's isotopic labeling allows for precise tracking in metabolic studies.

Metabolism:
The metabolism of Diclofenac-13C6 involves hepatic cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for evaluating the drug's efficacy and safety .

Cellular Effects

Inflammatory Response:
In vitro studies demonstrate that this compound effectively reduces inflammatory markers in various cell types. Its ability to inhibit prostaglandin synthesis directly correlates with reduced inflammation in experimental models .

Apoptosis Induction:
Research indicates that Diclofenac-13C6 can induce apoptosis in specific cell types, such as neural stem cells. This effect is mediated through the activation of caspase cascades, suggesting potential applications in cancer therapy or neuroprotection.

Case Studies

Biocompatibility Evaluation:
A study investigated the biocompatibility of diclofenac-loaded micro-vesicles coated with chitosan. In vivo testing in rats showed no significant differences in hematological or biochemical profiles compared to control groups, indicating that diclofenac vesicles are biocompatible and may serve as effective drug delivery systems .

Dosage Effects in Animal Models:
Research on varying dosages of this compound in animal models revealed that therapeutic doses effectively alleviate inflammation without severe adverse effects. However, higher doses led to toxicity concerns, including gastrointestinal irritation and renal impairment .

Comparison with Similar Compounds

CompoundMechanism of ActionUnique Features
Diclofenac Non-selective COX inhibitorPotent anti-inflammatory effects
Ibuprofen Non-selective COX inhibitorLower gastrointestinal side effects
Naproxen Non-selective COX inhibitorLonger half-life
Ketoprofen Non-selective COX inhibitorAdditional analgesic properties
This compound Non-selective COX inhibitorIsotopic labeling for metabolic studies

Scientific Research Applications

This compound is extensively utilized in various research fields:

  • Analytical Chemistry: Serves as a standard in mass spectrometry and chromatography.
  • Pharmacology: Aids in studying the metabolic pathways and pharmacokinetics of diclofenac.
  • Biomedical Research: Assists in developing new NSAIDs and understanding drug mechanisms.
  • Quality Control: Used in validating diclofenac formulations in industrial settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Diclofenac-13C6 sodium salt that influence its use as an internal standard in analytical chemistry?

  • Methodological Answer : The compound’s molecular formula (13C6C8H10Cl2NNaO2·4.5H2O), isotopic purity (>99%), and solubility profile (e.g., in DMSO, water, or ethanol) are critical for ensuring minimal matrix interference and accurate quantification. Stability under storage conditions (-20°C for solids, -80°C for solvents) must be validated to prevent degradation during long-term studies .

Q. How is this compound synthesized, and what isotopic purity thresholds are required for research applications?

  • Methodological Answer : The synthesis involves 13C6 isotopic labeling of the acetophenyl ring via palladium-catalyzed coupling reactions. Isotopic purity ≥99% is essential to avoid mass spectral interference, validated using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .

Q. What chromatographic parameters should be optimized when using this compound as an internal standard in UPLC-MS/MS analyses?

  • Methodological Answer : Key parameters include:

  • Column : Acquity UPLC BEH-C18 (100 mm × 2.1 mm, 1.7 µm) for optimal separation .
  • Mobile phase : Methanol and phosphate buffer (70:30 v/v, pH 2.5) to enhance ionization efficiency .
  • Ionization mode : Electrospray ionization (ESI) in negative mode, monitored at m/z 294→250 for quantification .

Advanced Research Questions

Q. How does the choice of normalization method (e.g., single internal standard vs. multi-analyte normalization) affect data reliability in studies using this compound?

  • Methodological Answer : Normalization using only Diclofenac-13C6 (single internal standard) can introduce bias in complex matrices due to inconsistent recovery rates. Comparative studies show multi-analyte normalization (e.g., median peak ratios) improves correlation coefficients (R² >0.95 vs. R² <0.85 for single-standard methods). Validate via spike-and-recovery experiments across ≥3 matrix types .

Q. What methodological considerations are critical when employing this compound in tracer studies investigating metabolite formation pathways?

  • Methodological Answer :

  • Enzyme specificity : Confirm CYP2C9-mediated metabolism using inhibition assays (e.g., sulfaphenazole) to isolate isotopic tracer effects .
  • Matrix effects : Use solid-phase extraction (SPE) to remove interferents before quantifying 4′-hydroxy-diclofenac-13C6 metabolites .
  • Data validation : Cross-reference with unlabeled diclofenac to distinguish isotopic dilution artifacts from true metabolic rates .

Q. How can researchers address discrepancies between expected and observed recovery rates of this compound in complex biological matrices?

  • Methodological Answer :

  • Step 1 : Perform matrix-matched calibration by spiking known concentrations into blank matrix extracts (e.g., plasma, wastewater) .
  • Step 2 : Optimize extraction protocols (e.g., protein precipitation with acetonitrile for plasma, SPE for wastewater) to mitigate ion suppression .
  • Step 3 : Validate recovery rates (target: 85–115%) using LC-MS/MS with isotopic dilution correction .

Data Interpretation and Validation

Q. What statistical approaches are recommended for resolving contradictions in pharmacokinetic data generated using this compound?

  • Methodological Answer : Apply Bland-Altman analysis to assess agreement between labeled and unlabeled compound measurements. For outliers, re-evaluate sample preparation (e.g., hydrolysis efficiency for conjugated metabolites) and instrument calibration (e.g., mass accuracy <2 ppm) .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic LC-MS/MS analysis.
  • Degradation markers : Monitor for dechlorination products (e.g., 2,6-dichloroaniline) and isotopic scrambling via HRMS .

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